molecular formula C21H13ClN4O B2973657 4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide CAS No. 361173-77-5

4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide

Cat. No.: B2973657
CAS No.: 361173-77-5
M. Wt: 372.81
InChI Key: YSKAQXBEOWIGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is a complex organic compound characterized by its unique triazatetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

The primary target of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels, making it a key target in the management of type 2 diabetes mellitus .

Mode of Action

N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial glucose levels . The compound exhibits excellent inhibitory potencies, with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM .

Biochemical Pathways

By inhibiting α-glucosidase, N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide affects the carbohydrate digestion pathway . This results in a decrease in postprandial glucose levels, which can help manage blood glucose levels in individuals with type 2 diabetes mellitus .

Pharmacokinetics

These predictions can provide insights into the compound’s physicochemical and drug-likeness properties .

Result of Action

The molecular effect of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the inhibition of α-glucosidase, leading to a decrease in postprandial glucose levels . On a cellular level, this can result in reduced glucose absorption in the intestines, contributing to better management of blood glucose levels in individuals with type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazatetracyclic core followed by the introduction of the benzamide moiety. Key steps in the synthesis include cyclization reactions, functional group transformations, and purification processes. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures with modifications to optimize yield, cost, and safety. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}acetamide
  • 8-oxa-12,13,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,10

Uniqueness

4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is unique due to the presence of the chloro and benzamide groups, which confer specific chemical and biological properties. These modifications can enhance the compound’s reactivity, stability, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O/c22-14-11-9-13(10-12-14)20(27)25-21-24-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)26(19)21/h1-12H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKAQXBEOWIGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.